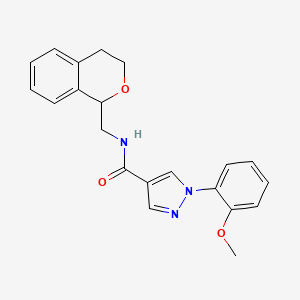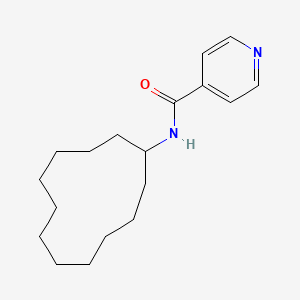![molecular formula C16H16N2O2 B5572439 N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)
N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of acetamide derivatives, including N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide, are crucial in the field of organic chemistry due to their diverse biological activities and potential applications. These compounds are of interest for their structural complexity and the intricate network of potential intramolecular and intermolecular interactions they can exhibit, which can lead to a wide range of chemical and physical properties.
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step reactions, including C-C coupling methodologies and carbodiimide condensation reactions. For instance, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides employs Pd(0) catalyzed C-C coupling in the presence of various aryl boronic esters/acids, demonstrating a typical approach to acetamide derivative synthesis (Gull et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure characterization and molecular docking studies, plays a vital role in understanding the chemical behavior of these compounds. For example, single-crystal X-ray diffraction analysis is frequently used to determine the crystal and molecular structure, providing insights into the geometrical configuration and potential hydrogen bonding or π-π interactions (霍静倩 et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can include nucleophilic substitution reactions, oxidative cyclization, and annelation processes. These reactions can significantly alter the chemical properties and biological activities of the resulting compounds. The reactivity is often studied in the context of their potential as biological agents or in the synthesis of more complex molecules (Dyachenko et al., 2014).
Physical Properties Analysis
The physical properties of acetamide derivatives, including solubility, melting points, and crystallinity, are influenced by their molecular structure. Hydrogen bonding, in particular, can have a profound effect on these properties, as seen in the study of N-(benzo[d]thiazol-2-yl) acetamide crystals, where the nature of hydrogen bond associations was found to be characteristic to the substituent in the benzothiazole moiety (Balijapalli et al., 2017).
科学的研究の応用
Chemical Structure and Conformation
The chemical structure of compounds similar to N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide, such as N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, can be described in terms of the orientation of planar fragments and their dihedral angles, highlighting the importance of spatial arrangement in their biological activity. This structural configuration is crucial for the establishment of intermolecular hydrogen bonds, which are significant for their chemical stability and reactivity (Soares-Sobrinho et al., 2018).
Metabolic Pathways
Research into the metabolic pathways of compounds structurally related to N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide reveals the transformation processes these substances undergo in biological systems. For example, alachlor, a chloroacetanilide herbicide, undergoes a complex metabolic pathway involving oxidative and non-oxidative steps leading to the formation of a carcinogenic metabolite. Understanding these pathways is vital for assessing the potential health risks and environmental impact of these compounds (Coleman et al., 1999).
Biological Activities
The synthesis and screening of derivatives of indoles and acetamides have shown significant anti-inflammatory and antiproliferative activities. These findings suggest potential therapeutic applications for compounds with a similar chemical backbone. For instance, some derivatives have demonstrated considerable activity against human cancer cell lines and inflammation, indicating their relevance in the development of new anti-cancer and anti-inflammatory drugs (Rapolu et al., 2013).
Molecular Docking and Computational Studies
Computational approaches, including molecular docking and geometry optimization, have been applied to similar compounds to understand their interactions with biological targets, such as enzymes and receptors. These studies provide insights into the mechanism of action at the molecular level and facilitate the design of more effective and selective drugs. For instance, an indole acetamide derivative has shown potential as an anti-inflammatory drug through in silico modeling, targeting specific domains of cyclooxygenase enzymes (Al-Ostoot et al., 2020).
Environmental Implications and Safety
The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the differences in metabolic pathways across species. Such studies are crucial for assessing the environmental persistence and potential toxicity of chemicals, including those structurally related to N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide. Understanding these aspects is essential for developing safer chemical agents with minimal adverse environmental and health effects (Coleman et al., 2000).
特性
IUPAC Name |
N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-9-18-14-8-7-13(17-10(2)19)11-5-4-6-12(15(11)14)16(18)20/h4-8H,3,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWPSCJRWQFIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C3C(=C(C=C2)NC(=O)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)
![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)
![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)
![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)
![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)
